Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate
Description
Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with amino (-NH₂), hydroxy (-OH), and ester (-COOCH₃) groups at positions 3, 4, and 2, respectively. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The compound’s reactivity is influenced by the electron-donating amino and hydroxy groups, which facilitate further functionalization, such as sulfonation or halogenation, as seen in related derivatives . Its synthesis typically involves multi-step procedures starting from substituted anthranilic acids or methyl anthranilates, followed by cyclization and functional group modifications .
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl 3-amino-4-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-14-10(13)9-8(11)7-5(12)3-2-4-6(7)15-9/h2-4,12H,11H2,1H3 |
InChI Key |
CUDQSZZXESBSSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in high yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
-
Applications : The carboxylic acid serves as a precursor for amide or anhydride derivatives.
Transesterification with higher alcohols (e.g., ethanol, butanol) in the presence of acid catalysts (HSO) produces ethyl or butyl esters .
Amino Group Reactivity
The amino group participates in:
Acylation
Reaction with acetyl chloride or acetic anhydride yields N-acetyl derivatives:
Diazotization and Coupling
Diazonium salts formed under nitrous acid (HNO) react with phenols or amines to form azo compounds .
Buchwald-Hartwig Coupling
Palladium-catalyzed cross-coupling with aryl halides forms biaryl amines:
Hydroxy Group Reactivity
The phenolic hydroxy group undergoes:
Etherification
Alkylation with alkyl halides (e.g., methyl iodide) in the presence of KCO:
-
Conditions : DMF, 60°C, 6 h, yields 65–80%.
Halogenation
Electrophilic iodination or bromination occurs at the 5-position of the thiophene ring:
-
Conditions : FeCl catalyst, acetic acid, 50°C, yields 70–75%.
Electrophilic Aromatic Substitution
The electron-rich thiophene ring facilitates substitutions:
| Position | Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|---|
| 5 | HNO/HSO | Nitro derivative | 60–70 | 0°C, 4 h | |
| 5 | Cl/FeCl | Chloro derivative | 55–65 | RT, 2 h | |
| 6 | Br/AcOH | Bromo derivative | 50–60 | 40°C, 3 h |
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
Thienodiazepinone Formation
Microwave-assisted cyclization with α,ω-dihaloalkanes yields seven-membered rings:
Oxidation and Reduction
-
Oxidation : The hydroxy group oxidizes to a ketone with KMnO/HSO (yields 50–60%) .
-
Reduction : Catalytic hydrogenation (H, Pd/C) reduces the thiophene ring to dihydro derivatives .
Comparative Reactivity of Analogues
The iodine substituent in Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate enhances elec
Scientific Research Applications
Biological Applications
Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : Compounds derived from the benzo[b]thiophene structure have demonstrated significant antimicrobial properties. For instance, derivatives have been screened against Staphylococcus aureus, showing minimal inhibitory concentrations as low as 4 µg/mL against resistant strains .
- Anticancer Potential : The structural framework of this compound allows for modifications that enhance its anticancer properties. Research indicates that derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents .
Case Study 1: Antimicrobial Screening
A series of substituted benzo[b]thiophenes were synthesized and screened against Staphylococcus aureus. The study identified several compounds with potent activity, highlighting the importance of structural modifications in enhancing efficacy .
Case Study 2: Anticancer Activity
Research conducted on derivatives of this compound revealed promising results in inhibiting the growth of cancer cells. The modifications made to the core structure significantly impacted their bioactivity, indicating a pathway for developing new anticancer drugs .
Comparative Data Table
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structural modifications .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The benzo[b]thiophene scaffold is versatile, with substituents dictating chemical behavior and applications. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -Br) : Increase susceptibility to nucleophilic attack, enabling reactions like sulfonation (e.g., compound in ).
- Aromatic vs. Saturated Cores : Tetrahydrobenzo[b]thiophenes (e.g., ) exhibit reduced planarity, altering π-π stacking interactions in drug design.
Challenges :
- Regioselectivity issues arise during alkylation or halogenation of polyfunctionalized benzo[b]thiophenes, often leading to isomer mixtures .
- Purification of brominated derivatives (e.g., ) demands specialized techniques like silica gel chromatography.
Physicochemical and Analytical Data
- Elemental Analysis: Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate: Found C 62.85%, H 4.48%, N 7.25% (vs. calc. C 63.15%, H 4.24%, N 7.36%) . Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate: Calcd. C 56.92%, H 3.67%, N 10.21%; Found C 56.85%, H 3.48%, N 10.25% .
- Spectroscopy: LC-MS data for methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate: m/z 381 [M⁺], retention time 10.02 min .
Biological Activity
Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzo[b]thiophene core, which is known for its diverse biological activities. The compound's molecular formula is , with a molecular weight of approximately 223.25 g/mol. Its structure includes:
- A methyl ester at the carboxylic acid position.
- An amino group which may contribute to its biological interactions.
- A hydroxy group that can participate in hydrogen bonding.
These functional groups enhance the compound's solubility and reactivity, making it suitable for various pharmacological applications .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. Compounds containing thiophene and amino groups are often associated with significant antimicrobial effects. For instance, derivatives of similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 4 | Staphylococcus aureus |
| 3-Aminobenzo[b]thiophene derivatives | <16 | Various Gram-positive bacteria |
The specific minimum inhibitory concentration (MIC) values for this compound are yet to be determined but are expected to be comparable to those of structurally similar compounds.
Anticancer Activity
Research into the anticancer potential of this compound suggests that it may inhibit pathways involved in cancer cell proliferation. Compounds with similar thiophene structures have been shown to act as inhibitors of kinases involved in tumorigenesis, such as PIM kinases and MAPK pathways .
Case Study: Inhibition of PIM Kinases
A study on related benzo[b]thiophene derivatives demonstrated their ability to inhibit PIM kinases, which play a crucial role in cancer cell survival and proliferation. The findings suggest that this compound could potentially exhibit similar inhibitory effects, warranting further investigation into its anticancer mechanisms.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory or cancerous pathways.
- Cell Cycle Regulation : It could interfere with cell cycle progression in cancer cells, promoting apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have demonstrated antioxidant properties, suggesting a potential role in reducing oxidative stress within cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
